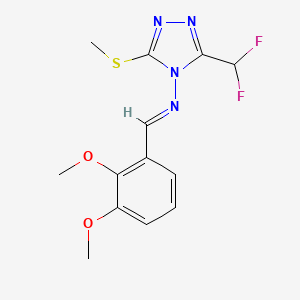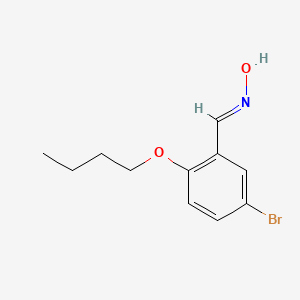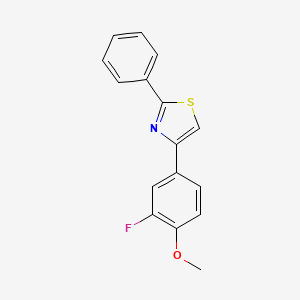
4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide, also known as MeOPP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the piperazine family and has a molecular formula of C13H19N3O1S1. It has been found to have several interesting properties that make it a valuable tool in various fields of research.
作用機序
The mechanism of action of 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell division and growth. This may explain its activity against cancer cells, as well as its antimicrobial properties.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest. It has also been shown to have anti-inflammatory properties, which may be useful in treating certain inflammatory conditions.
実験室実験の利点と制限
One advantage of using 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide in lab experiments is its well-established synthesis method. It can be easily produced in large quantities, making it a cost-effective tool for research. Additionally, 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide has been found to have significant activity against cancer cells and certain strains of bacteria, making it a valuable tool in cancer research and antimicrobial drug development. However, one limitation of using 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide is its potential toxicity. Further studies are needed to determine its safety and potential side effects.
将来の方向性
There are several future directions for research on 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to determine its mechanism of action and potential side effects. 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide may also have potential applications in the development of new antimicrobial drugs. Further research is needed to fully explore the potential of this compound.
合成法
The synthesis of 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide involves the reaction of 4-methoxybenzylamine with carbon disulfide to form 4-methoxybenzyl dithiocarbamate. This intermediate is then reacted with methyl iodide and piperazine to produce 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide. The synthesis of this compound has been well established, and it can be easily produced in large quantities.
科学的研究の応用
4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide has been studied for its potential use in various fields of scientific research. It has been found to have significant activity against certain types of cancer cells, including breast cancer and lung cancer. Additionally, 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide has been shown to have antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
4-(4-methoxyphenyl)-N-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-14-13(18)16-9-7-15(8-10-16)11-3-5-12(17-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUQKXRXQTVWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B5861833.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzamide](/img/structure/B5861847.png)



![N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5861870.png)
![5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5861886.png)
![1-benzyl-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5861895.png)
![3-amino-4-(2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5861903.png)